N,1-dimethylpiperidin-3-amine
Description
N,1-Dimethylpiperidin-3-amine (C₇H₁₆N₂, MW: 128.22 g/mol) is a piperidine derivative featuring a six-membered nitrogen-containing ring with methyl groups at the nitrogen (N) and position 1, and an amine group at position 2. This compound exhibits diverse biological activities, including neurostimulant, narcotic, nematicide, antiviral, anaphylactic, helicicide, hepatostimulant, herbicide, and hirudicide properties . Its structural simplicity and functional groups make it a scaffold of interest in medicinal chemistry and agrochemical research.
Structure
3D Structure
Properties
IUPAC Name |
N,1-dimethylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGECUXOREWNBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4606-66-0 | |
| Record name | N,1-dimethylpiperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperidine Derivatives
1-(2-Aminoethyl)-N,N-Dimethylpiperidin-3-Amine
- Molecular Formula : C₉H₂₁N₃
- Molecular Weight : 171.29 g/mol
- Key Features: Incorporates an aminoethyl group at the piperidine nitrogen.
(3S,4S)-1-Benzyl-N,4-Dimethylpiperidin-3-Amine Hydrochloride
- Molecular Formula : C₁₄H₂₂N₂·2HCl
- Key Features : Includes a benzyl group at position 1 and stereochemical complexity (3S,4S configuration).
- Comparison : The aromatic benzyl group may improve lipid solubility and receptor binding affinity compared to the parent compound. Stereochemistry could also influence enantioselective activity, though biological data are unspecified .
N,N-Dimethyl-4-(1-Methylpiperidin-3-yl)Butan-1-Amine
- Molecular Formula : C₁₂H₂₆N₂
- Molecular Weight : 198.35 g/mol
- Key Features : Features a four-carbon aliphatic chain linking the piperidine ring to a dimethylamine group.
- Comparison : The extended alkyl chain likely alters pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to the shorter-chain N,1-dimethylpiperidin-3-amine .
Ring-Size Variants: Pyrrolidine Derivatives
N,1-Dimethylpyrrolidin-3-Amine
- Molecular Formula : C₆H₁₄N₂
- Molecular Weight : 114.19 g/mol
- Key Features : A five-membered pyrrolidine ring instead of piperidine.
- Comparison : The smaller ring size reduces conformational flexibility, which may limit binding to certain biological targets. Pyrrolidine derivatives often exhibit distinct activity profiles due to altered ring strain and hydrogen-bonding capabilities .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| This compound | 128.22 | ~1.2 (moderate lipophilicity) | Moderate aqueous solubility |
| 1-(2-Aminoethyl)-... | 171.29 | ~0.5 (more polar) | Higher aqueous solubility |
| N,N-Dimethyl-4-(1-Me-piperidin-3-yl)Butan-1-Amine | 198.35 | ~2.8 (highly lipophilic) | Low aqueous solubility |
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